3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Complexes

3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde has been utilized in the synthesis of various complexes. For instance, it has been used in the preparation of oxorhenium(V) and arylimidorhenium(V) complexes. These complexes have been characterized by techniques such as X-ray diffraction, cyclic voltammetry, UV-vis, and circular dichroism. This showcases its role in forming chiral centers at rhenium and its stability in complex formations (Béreau, Khan, & Abu‐Omar, 2001).

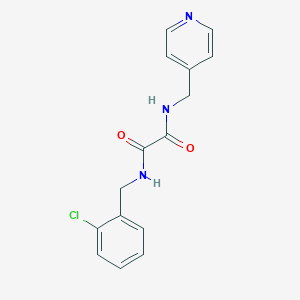

Sensor Development

This compound has been used in developing a highly selective fluorescent pH sensor, valuable for studying biological organelles. The probe 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde (1-H) demonstrated a significant increase in fluorescence intensity across a specific pH range, highlighting its potential in biological and chemical sensing applications (Saha et al., 2011).

Synthesis of Antimicrobial and Anti-inflammatory Agents

This compound has also been involved in synthesizing novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols. These compounds have been tested for their antimicrobial activity against various bacteria and the pathogenic fungus Candida albicans. Some have shown potent antibacterial activity and good dose-dependent anti-inflammatory activity (Al-Abdullah et al., 2014).

Applications in Organic Synthesis

In organic synthesis, this compound has been a key component in synthesizing various polydentate hydroxy-rich Schiff base ligands and their subsequent use in the formation of metal complexes, contributing to the exploration of new structures and magnetic properties in chemistry (Yang & Li, 2011).

Wirkmechanismus

The mechanism of action for adamantane derivatives can vary widely depending on their specific structure and the context in which they’re used. For example, some adamantane derivatives have been used as MHC Loading Enhancers (MLEs), which operate by converting the peptide non-receptive conformation of MHC molecules into the peptide-receptive conformation .

Eigenschaften

IUPAC Name |

3-(1-adamantyl)-2-hydroxy-5-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-11-2-15(10-19)17(20)16(3-11)18-7-12-4-13(8-18)6-14(5-12)9-18/h2-3,10,12-14,20H,4-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOMHMMDYAHLEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C23CC4CC(C2)CC(C4)C3)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2967074.png)

![2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide](/img/structure/B2967080.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2967081.png)

![5-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2967089.png)

![3-Tert-butyl-6-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2967090.png)

![6-Amino-4-[3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl]-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2967093.png)